molecular formula C12H10FNOS B13823508 (2-Amino-5-methylthiophen-3-yl)-(4-fluorophenyl)methanone

(2-Amino-5-methylthiophen-3-yl)-(4-fluorophenyl)methanone

Cat. No.: B13823508
M. Wt: 235.28 g/mol
InChI Key: XOGIMGDQPUBZDZ-UHFFFAOYSA-N
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Description

(2-Amino-5-methylthiophen-3-yl)-(4-fluorophenyl)methanone is an organic compound that features a thiophene ring substituted with an amino group and a methyl group, as well as a phenyl ring substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-methylthiophen-3-yl)-(4-fluorophenyl)methanone typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfur source under acidic conditions.

    Introduction of Amino and Methyl Groups: The amino group can be introduced via nitration followed by reduction, while the methyl group can be added through alkylation reactions.

    Coupling with the Phenyl Ring: The final step involves coupling the thiophene derivative with a 4-fluorophenyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The amino group and the fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Amino-5-methylthiophen-3-yl)-(4-fluorophenyl)methanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and conductive polymers.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of (2-Amino-5-methylthiophen-3-yl)-(4-fluorophenyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-5-methylthiophen-3-yl)-(4-fluorophenyl)methanone is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more suitable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H10FNOS

Molecular Weight

235.28 g/mol

IUPAC Name

(2-amino-5-methylthiophen-3-yl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C12H10FNOS/c1-7-6-10(12(14)16-7)11(15)8-2-4-9(13)5-3-8/h2-6H,14H2,1H3

InChI Key

XOGIMGDQPUBZDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)N)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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